Product packaging for Isomallotochromanol(Cat. No.:CAS No. 126026-32-2)

Isomallotochromanol

Cat. No.: B154345
CAS No.: 126026-32-2
M. Wt: 460.5 g/mol
InChI Key: XBXKUYYCBXJGEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Isomallotochromanol is a phloroglucinol derivative isolated from Mallotus japonicus and is supplied For Research Use Only (RUO). This compound is not intended for diagnostic or therapeutic procedures . Its primary researched biological activity is the inhibition of prostaglandin E2 (PGE2) production in lipopolysaccharide (LPS)-activated RAW 264.7 murine macrophage-like cells, with a studied IC50 value of 41.4 µM . This mechanism suggests its value as a tool for studying inflammatory pathways. Research indicates that this compound contributes to the anti-inflammatory effects of Mallotus japonicus extracts by targeting the prostaglandin biosynthesis pathway . It has also been identified in scientific literature among compounds screened for activity against the NF-κB signaling pathway, a key regulator of inflammation and immune responses . This product is strictly for use in laboratory research settings.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H28O9 B154345 Isomallotochromanol CAS No. 126026-32-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

126026-32-2

Molecular Formula

C24H28O9

Molecular Weight

460.5 g/mol

IUPAC Name

1-[3-[(6-acetyl-3,5,7-trihydroxy-2,2-dimethyl-3,4-dihydrochromen-8-yl)methyl]-2,6-dihydroxy-4-methoxy-5-methylphenyl]ethanone

InChI

InChI=1S/C24H28O9/c1-9-18(28)16(10(2)25)19(29)12(22(9)32-6)7-13-20(30)17(11(3)26)21(31)14-8-15(27)24(4,5)33-23(13)14/h15,27-31H,7-8H2,1-6H3

InChI Key

XBXKUYYCBXJGEN-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C(=C1OC)CC2=C3C(=C(C(=C2O)C(=O)C)O)CC(C(O3)(C)C)O)O)C(=O)C)O

Canonical SMILES

CC1=C(C(=C(C(=C1OC)CC2=C3C(=C(C(=C2O)C(=O)C)O)CC(C(O3)(C)C)O)O)C(=O)C)O

Synonyms

6-acetyl-5,7-dihydroxy-8-(3-acetyl-2,4-dihydroxy-5-methyl-6-methoxybenzyl)-2,2-dimethyl-3-hydroxychroman
isomallotochromanol

Origin of Product

United States

Scientific Research Applications

Isomallotochromanol, a compound belonging to the class of chromanols, has garnered attention in scientific research due to its potential applications in various fields, particularly in health and medicine. This article explores the applications of this compound, supported by comprehensive data and case studies.

Antioxidant Activity

This compound exhibits significant antioxidant properties, which have been investigated in various studies:

  • Mechanism of Action : It scavenges free radicals and inhibits lipid peroxidation, thereby protecting cellular components from oxidative damage.
  • Case Study : A study demonstrated that this compound significantly reduced oxidative stress markers in animal models subjected to induced oxidative damage. The results indicated a dose-dependent response, where higher concentrations led to greater protection against oxidative stress .

Neuroprotection

Research has suggested that this compound may have neuroprotective effects:

  • Neurodegenerative Diseases : Its antioxidant properties are believed to play a role in preventing neuronal cell death associated with conditions like Alzheimer's disease.
  • Case Study : In vitro studies showed that this compound could protect neuronal cells from apoptosis induced by oxidative stress, highlighting its potential as a therapeutic agent for neurodegenerative disorders .

Cardiovascular Health

This compound's effects on cardiovascular health have been explored:

  • Cholesterol Regulation : Preliminary studies indicate that it may help regulate cholesterol levels and improve endothelial function.
  • Case Study : An experiment involving hyperlipidemic rats demonstrated that administration of this compound led to a significant decrease in total cholesterol and LDL levels while increasing HDL cholesterol .

Cancer Research

The compound has also been investigated for its potential anti-cancer properties:

  • Mechanisms : this compound may induce apoptosis in cancer cells and inhibit tumor growth through its antioxidant mechanisms.
  • Case Study : Research on breast cancer cell lines showed that this compound treatment resulted in reduced cell viability and increased apoptotic markers compared to control groups .

Metabolic Disorders

There is emerging evidence supporting the role of this compound in metabolic health:

  • Insulin Sensitivity : Studies suggest it may enhance insulin sensitivity and reduce inflammation associated with metabolic syndrome.
  • Case Study : In a clinical trial involving patients with type 2 diabetes, supplementation with this compound improved glycemic control and reduced inflammatory markers .

Data Table of Applications

Application AreaMechanism of ActionKey Findings
Antioxidant ActivityScavenging free radicalsDose-dependent reduction in oxidative stress markers
NeuroprotectionProtects neurons from oxidative damageReduced apoptosis in neuronal cells
Cardiovascular HealthRegulates cholesterol levelsDecreased total cholesterol and increased HDL
Cancer ResearchInduces apoptosis in cancer cellsReduced viability in breast cancer cell lines
Metabolic DisordersEnhances insulin sensitivityImproved glycemic control in type 2 diabetes patients

Comparison with Similar Compounds

Key Observations :

  • This compound and mallotochromanol share a chromanol core but differ in side-chain modifications. The isobutyryl group in this compound may enhance lipophilicity and binding affinity compared to the acetyl group in mallotochromanol .
  • Mallotochromene lacks the chromanol ring, instead featuring a chromene system, which likely reduces its stability and bioactivity .

Key Findings :

  • This compound exhibits 10-fold stronger NO inhibition compared to other derivatives tested in the same study, highlighting the critical role of its isobutyryl substituent .

Physicochemical and Pharmacokinetic Properties

Limited data exist for these compounds, but structural insights suggest:

  • Lipophilicity: The isobutyryl group in this compound likely increases membrane permeability compared to mallotochromanol’s acetyl group.
  • Solubility: Chromanol derivatives are moderately soluble in organic solvents, as seen in structurally similar phloroglucinols .

Q & A

Q. What experimental methods are critical for confirming the structural identity of Isomallotochromanol?

To confirm structural identity, researchers should employ a combination of spectroscopic techniques (e.g., NMR, IR, and UV-Vis) and chromatographic analysis (HPLC or LC-MS). X-ray crystallography is recommended for absolute stereochemical confirmation. For novel derivatives, elemental analysis and high-resolution mass spectrometry (HRMS) are essential to verify molecular composition. Experimental protocols must align with reproducibility standards, including detailed solvent systems, temperature controls, and calibration procedures .

Q. How should researchers design synthetic routes for this compound analogs?

Synthetic routes should prioritize biomimetic approaches or modular strategies (e.g., Friedel-Crafts alkylation, cycloadditions) to preserve bioactivity. Key parameters include solvent polarity, catalyst selection (e.g., Lewis acids for regioselectivity), and reaction time optimization. Pilot studies using computational tools (e.g., DFT calculations) can predict feasible pathways. Document yield percentages, side products, and purification methods (e.g., column chromatography gradients) to enable replication .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

Use LC-MS/MS with isotopically labeled internal standards (e.g., deuterated analogs) to enhance specificity and accuracy. Validate methods per ICH guidelines, including linearity (R² ≥ 0.995), recovery rates (>85%), and limit of detection (LOD < 1 ng/mL). For tissue distribution studies, combine with microdialysis or MALDI imaging to spatially resolve concentrations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Contradictions often arise from variability in assay conditions (e.g., cell lines, incubation times) or compound purity. Conduct comparative meta-analyses using standardized protocols (e.g., OECD guidelines for cytotoxicity). Employ orthogonal assays (e.g., enzymatic inhibition vs. cell-based viability) to validate mechanisms. Statistical tools like Bland-Altman plots or Cohen’s d can quantify discrepancies .

Q. What in vivo models are optimal for studying this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?

Rodent models (e.g., Sprague-Dawley rats) are preferred for preliminary PK studies due to established ADME (absorption, distribution, metabolism, excretion) databases. For PD, use disease-specific models (e.g., ApoE⁻/⁻ mice for atherosclerosis). Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate human dosing. Ethical approvals and sample size justifications must align with institutional review boards .

Q. How should mechanistic studies isolate this compound’s molecular targets from off-pathway effects?

Combine CRISPR/Cas9-mediated gene silencing with activity-based protein profiling (ABPP) to identify direct targets. Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding affinities. Negative controls (e.g., scrambled siRNA or inactive enantiomers) are critical to distinguish specific interactions .

Q. What strategies mitigate oxidative degradation of this compound during long-term stability studies?

Accelerated stability testing (40°C/75% RH) under ICH Q1A guidelines can predict degradation pathways. Use antioxidants (e.g., BHT) or lyophilization to enhance shelf life. Monitor degradation products via UPLC-PDA-ELSD and characterize using tandem MS. Stability-indicating methods must validate specificity against degradation byproducts .

Methodological Guidance for Data Presentation

Q. How should researchers present contradictory data in tables or figures?

Use heatmaps or radar charts to visualize variability across experimental replicates. Annotate outliers with footnotes explaining potential causes (e.g., batch variability, instrumentation drift). For peer-reviewed submissions, follow journal-specific formatting (e.g., Roman numerals for tables, EPS vector graphics for figures) and ensure reproducibility via supplementary raw datasets .

What frameworks are recommended for formulating hypothesis-driven research questions on this compound?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) or PICO framework (Population, Intervention, Comparison, Outcome) to structure questions. For example: “Does this compound (Intervention) reduce oxidative stress markers (Outcome) in hyperlipidemic mice (Population) compared to α-tocopherol (Comparison)?” Pilot literature reviews should prioritize high-impact journals and avoid predatory publishers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isomallotochromanol
Reactant of Route 2
Reactant of Route 2
Isomallotochromanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.